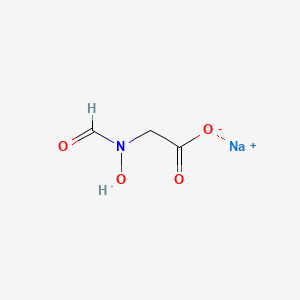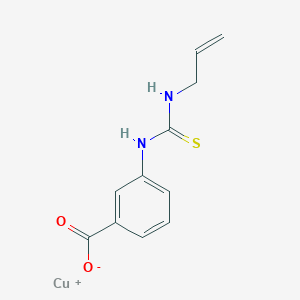
Allocupreide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allocupreide, also known as 3-[(2-Propenylamino)thioxomethyl]amino]benzoic acid monocopper (1+) monosodium salt, is a compound with the molecular formula C11H11CuN2NaO2S. It is a dark brown powder that is freely soluble in water but insoluble in alcohol and ether. This compound has been primarily studied for its antirheumatic properties .
Preparation Methods
Allocupreide can be synthesized through a multi-step process:
Starting Material: The synthesis begins with m-aminobenzoic acid.
Reaction with Allyl Isothiocyanate: m-aminobenzoic acid is heated with allyl isothiocyanate to form m,w-allylthioureidobenzoic acid.
Treatment with Cuprous Chloride: The resulting m,w-allylthioureidobenzoic acid is then treated with cuprous chloride to yield this compound.
Chemical Reactions Analysis
Allocupreide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can be reduced, potentially altering its copper coordination environment.
Substitution: this compound can undergo substitution reactions, particularly involving the amino and thioxomethyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Allocupreide has several scientific research applications:
Chemistry: It is used as a model compound for studying copper coordination chemistry and its reactivity.
Biology: this compound’s interactions with biological molecules are of interest, particularly in the context of its antirheumatic properties.
Medicine: The compound has been explored for its potential therapeutic effects in treating rheumatic diseases.
Mechanism of Action
The mechanism by which Allocupreide exerts its effects involves its interaction with molecular targets in the body. The copper ion in this compound plays a crucial role in its biological activity, potentially interacting with enzymes and other proteins involved in inflammatory pathways. The exact molecular targets and pathways are still under investigation, but the compound’s antirheumatic effects suggest it may modulate immune responses and reduce inflammation.
Comparison with Similar Compounds
Allocupreide can be compared with other copper-containing compounds and antirheumatic agents:
Copper Sulfate: Unlike this compound, copper sulfate is widely used in agriculture and industry but lacks specific antirheumatic properties.
Penicillamine: This compound is another antirheumatic agent that chelates copper, but it has a different structure and mechanism of action.
Methotrexate: A commonly used antirheumatic drug, methotrexate does not contain copper and works by inhibiting dihydrofolate reductase.
This compound’s uniqueness lies in its specific copper coordination and its potential dual role as both a copper source and an antirheumatic agent .
Properties
Molecular Formula |
C11H11CuN2O2S |
|---|---|
Molecular Weight |
298.83 g/mol |
IUPAC Name |
copper(1+);3-(prop-2-enylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C11H12N2O2S.Cu/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);/q;+1/p-1 |
InChI Key |
ZZDFYPGVZZDZBL-UHFFFAOYSA-M |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)C(=O)[O-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
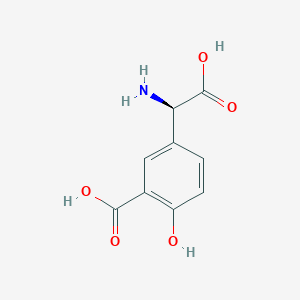
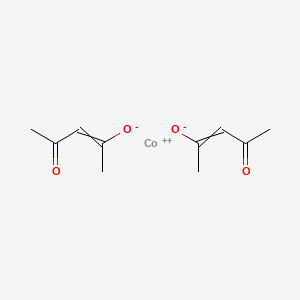
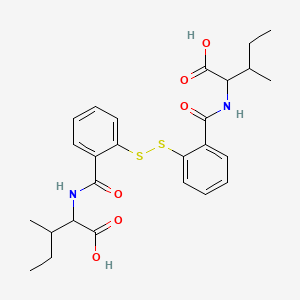
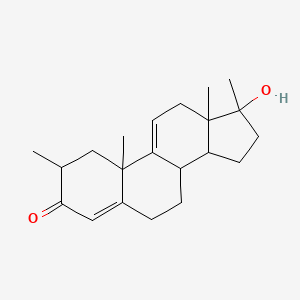
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid](/img/structure/B10782002.png)
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)
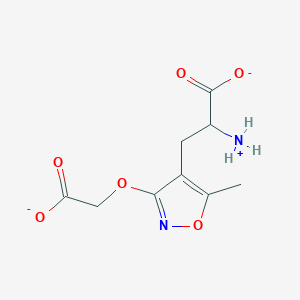
![Potassium; 2-[5-ethyl-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-[1,3,4]thiadiazol-(2Z)-ylidenecarbamoyl]-cyclopent-1-enecarboxylate](/img/structure/B10782032.png)
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)

